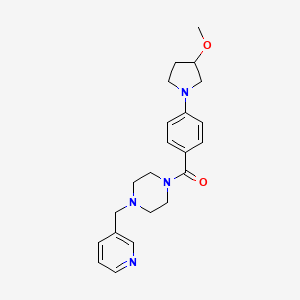

![molecular formula C13H10N4O2 B2470720 2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 932162-86-2](/img/structure/B2470720.png)

2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They are synthesized by the condensation of isoflavone and 3-aminopyrazole . The reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .科学的研究の応用

Pharmacological Activities

2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine and its derivatives have been studied for various pharmacological activities. Research has shown that certain derivatives exhibit antipyretic, hypothermizing, and anti-inflammatory properties. These compounds have been used in quantitative structure-activity relationship (QSAR) studies, indicating their potential in developing new therapeutic agents (Pecori Vettori et al., 1981).

Nonsteroidal Antiinflammatory Drugs

Some pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to explore their antiinflammatory properties. Notably, certain derivatives displayed significant anti-inflammatory activity without the ulcerogenic side effects commonly associated with traditional nonsteroidal antiinflammatory drugs (NSAIDs). This research highlights the potential of these compounds in developing safer anti-inflammatory medications (Auzzi et al., 1983).

Electrophilic Substitutions and Synthesis

There has been considerable interest in synthesizing novel derivatives of pyrazolo[1,5-a]pyrimidine. Studies have focused on electrophilic substitutions to create diverse compounds, which could have various applications in pharmaceutical chemistry (Atta, 2011).

Solvent-Free Synthesis

Researchers have developed methods for synthesizing substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions. These methods are significant for their environmental friendliness and efficiency, offering a greener approach to synthesizing these compounds (Quiroga et al., 2008).

Photophysical and Charge Transfer Properties

Studies have also been conducted on the electronic, photophysical, and charge transfer properties of pyrazolo[1,5-a]pyrimidine derivatives. These investigations are crucial for understanding the potential use of these compounds in electronic and photonic devices (Al‐Sehemi et al., 2013).

Anticancer Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have shown moderate anticancer activity. These findings open avenues for further research into the potential use of these compounds in cancer therapy (Lu Jiu-fu et al., 2015).

Phosphodiesterase Inhibition

Research has identified 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific phosphodiesterase, with implications for treating conditions like hypertension (Dumaitre & Dodic, 1996).

作用機序

While specific information on the mechanism of action of 2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine was not found, it is known that PPs have significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

将来の方向性

PPs have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a wide range of biological and pharmaceutical activities, which have been patented for herbicide, insecticide, and sterilization uses . Therefore, future research could focus on exploring these properties further and developing new applications for these compounds.

特性

IUPAC Name |

2-methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-9-12(10-5-3-2-4-6-10)13-14-7-11(17(18)19)8-16(13)15-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXSVBWNWCRAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

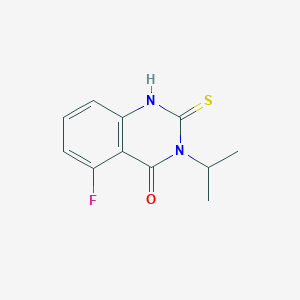

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2470637.png)

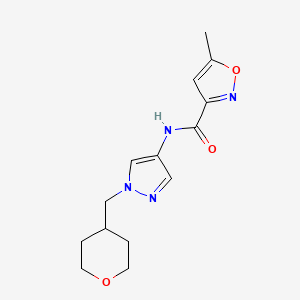

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2470638.png)

![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2470643.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470644.png)

![N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470646.png)

![1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2470647.png)

![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)

![N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2470651.png)

![4-allyl-3-(cyclopentylsulfanyl)-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2470655.png)